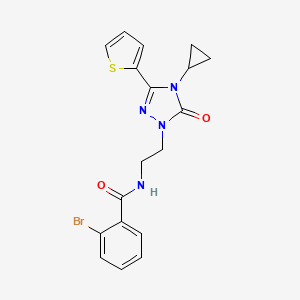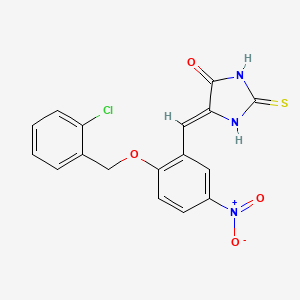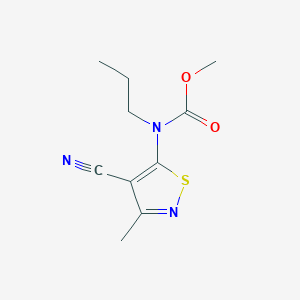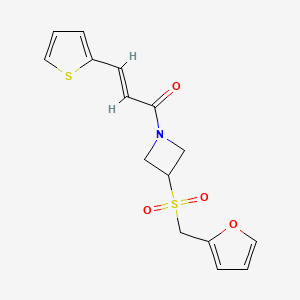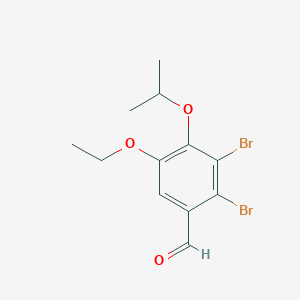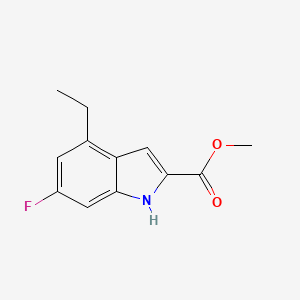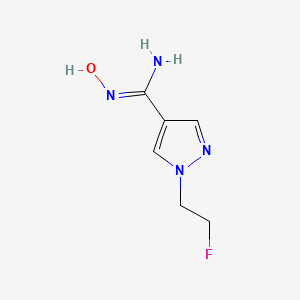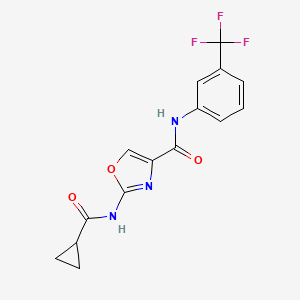
2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropanecarboxamido group, a trifluoromethylphenyl group, and an oxazole group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, and the attachment of the cyclopropanecarboxamido and trifluoromethylphenyl groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) attached to a phenyl ring with a trifluoromethyl group, and a cyclopropane ring with a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating carboxamide group. The oxazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Scientific Research Applications
Oxazole Synthesis
Development of Novel Synthesis Methods : Research has been conducted on the efficient synthesis of oxazole derivatives, which are significant in natural products and pharmaceuticals. For example, a modular synthesis of 2,4-oxazole via a [3 + 2] annulation using a gold-catalyzed oxidation strategy demonstrates the creation of oxazole rings, a process that could be relevant for synthesizing compounds including "2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide" (Luo et al., 2012). This research highlights the importance of novel catalytic methods in organic synthesis, potentially facilitating the development of pharmaceuticals and materials.
Copper-Catalyzed Intramolecular Cyclization : Another approach to synthesizing 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, showcasing the versatility and utility of transition metal catalysis in constructing complex heterocyclic structures (Kumar et al., 2012). This method's efficiency and functional group tolerance might be applicable to the synthesis of related compounds.
Cyclopropane Derivatives and Applications
Antiproliferative Activity : Cyclopropane derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, indicating their potential application in medicinal chemistry for developing new anticancer agents. For instance, the synthesis and crystal structure analysis of a cyclopropane derivative showed significant inhibitory activity against certain cancer cell lines (Lu et al., 2021). This research underscores the role of structural analysis in understanding the bioactivity of cyclopropane-containing compounds.
Crystal Structure and Reactivity : The study of the crystal structure of cyclopropane derivatives, such as trans-1-cyano-2-phenylcyclopropanecarboxamide, provides insight into their molecular conformation and potential reactivity. The analysis of hydrogen-bonded dimers and their arrangement offers a foundation for designing molecules with desired physical and chemical properties (Cativiela et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXUXSHGQJWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

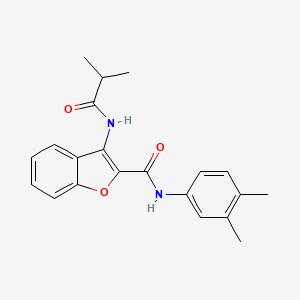
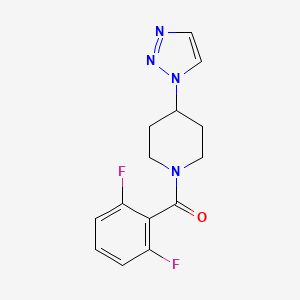
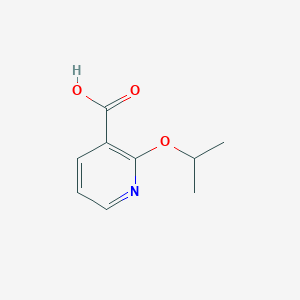
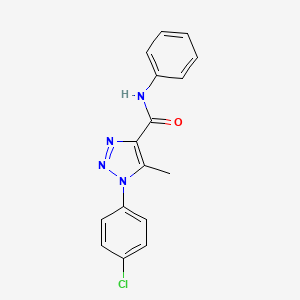
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)
